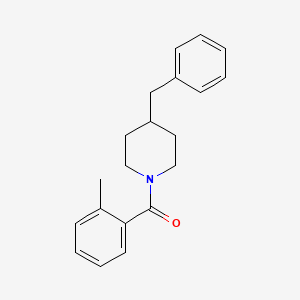![molecular formula C19H24N2O3S B6037688 3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6037688.png)
3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine, commonly known as S 38093, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonyl pyridines and has shown promising results in various studies related to the central nervous system.
Mécanisme D'action
S 38093 acts as a selective antagonist of the serotonin 5-HT6 receptor, which is involved in the regulation of mood, cognition, and behavior. By blocking the 5-HT6 receptor, S 38093 increases the levels of neurotransmitters such as dopamine and acetylcholine in the brain, which are responsible for regulating mood and cognitive functions.
Biochemical and Physiological Effects:
S 38093 has been shown to have several biochemical and physiological effects on the central nervous system. It increases the levels of dopamine and acetylcholine in the brain, which are neurotransmitters responsible for regulating mood and cognitive functions. S 38093 also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of S 38093 is its selectivity towards the 5-HT6 receptor, which reduces the risk of side effects. It has also shown promising results in various preclinical studies, making it a potential candidate for further clinical trials. However, the complex synthesis method of S 38093 makes it difficult to produce in large quantities, which can limit its use in lab experiments.
Orientations Futures
The potential therapeutic applications of S 38093 in various neurological disorders make it a promising candidate for further research. Future studies can focus on the development of more efficient synthesis methods for S 38093, which can increase its availability for lab experiments and clinical trials. Further studies can also investigate the long-term effects of S 38093 and its potential use in combination with other drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, S 38093 is a novel chemical compound that has shown promising results in various preclinical studies related to the central nervous system. Its selectivity towards the 5-HT6 receptor and potential therapeutic applications make it a promising candidate for further research. The complex synthesis method and limited availability of S 38093 can limit its use in lab experiments, but further studies can focus on developing more efficient synthesis methods and investigating its long-term effects.
Méthodes De Synthèse
The synthesis of S 38093 involves the reaction of 3-amino pyridine with 3-(2-bromoethyl)benzaldehyde, followed by the reaction with 3-(2-bromoethyl)-1-methylpiperidine and sulfonyl chloride. The final product is obtained after purification using column chromatography. The synthesis method of S 38093 is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
S 38093 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has shown promising results in the treatment of depression, anxiety, and schizophrenia. In a study conducted on rats, S 38093 was found to have anxiolytic and antidepressant effects without any significant side effects. Another study showed that S 38093 improved cognitive function in rats with impaired memory.
Propriétés
IUPAC Name |
3-[3-[2-(3-methoxyphenyl)ethyl]piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-24-18-7-2-5-16(13-18)9-10-17-6-4-12-21(15-17)25(22,23)19-8-3-11-20-14-19/h2-3,5,7-8,11,13-14,17H,4,6,9-10,12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTDBPTUCZILPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2CCCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6037621.png)
![1-phenyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B6037629.png)
![N-(4-chloro-3-nitrophenyl)-2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6037637.png)
![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6037641.png)
![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6037643.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B6037647.png)
![5-{4-[(4-fluorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B6037653.png)
![1-methyl-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]-2-phenylpiperazine](/img/structure/B6037655.png)

![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B6037675.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6037681.png)
amine dihydrochloride](/img/structure/B6037696.png)
![N-cyclooctyl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B6037703.png)